molecular formula C21H22N4O5S B11010845 Ethyl 2-(2-(4-ethyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate

Ethyl 2-(2-(4-ethyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate

Cat. No.: B11010845
M. Wt: 442.5 g/mol
InChI Key: IDNPKGLRRAUUEQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-ethyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a quinazoline derivative, and an ethyl ester. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-ethyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Quinazoline Derivative Formation: The quinazoline moiety can be synthesized by the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-ethyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Thiazole derivatives with various substituents.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its complex structure.

    Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other biologically active compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-ethyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and quinazoline moiety can interact with active sites of enzymes, inhibiting their activity or modulating their function. The ester group can enhance the compound’s bioavailability and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structure, which integrates the biological activities of both thiazole and quinazoline moieties, potentially leading to synergistic effects and enhanced biological activity.

Biological Activity

Ethyl 2-(2-(4-ethyl-1,5-dioxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinazoline-3a-carboxamido)thiazol-4-yl)acetate is a complex compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrroloquinazoline core and a thiazole moiety. Its chemical formula is C₁₄H₁₈N₄O₄S, and it has a molecular weight of approximately 358.38 g/mol. The presence of functional groups such as carboxamides and dioxo structures suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₄S
Molecular Weight358.38 g/mol
LogP (octanol-water partition coefficient)2.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

Antimicrobial Properties

Research indicates that derivatives of the pyrroloquinazoline class exhibit antimicrobial activity. The compound has been tested against various pathogens, showing efficacy in inhibiting bacterial growth. For instance, studies have demonstrated that related compounds can disrupt bacterial cell wall synthesis and inhibit protein synthesis pathways.

Anticancer Activity

This compound has shown promise in cancer research. In vitro studies revealed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cell proliferation has also been noted.

Antimalarial Activity

Recent studies have focused on the antimalarial potential of compounds within this class. For example, modifications to the pyrroloquinazoline scaffold have enhanced activity against Plasmodium falciparum by targeting PfATP4-associated Na⁺-ATPase activity. In vivo models have shown significant reductions in parasitemia when treated with optimized analogs.

The mechanism by which this compound exerts its effects involves multiple pathways:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes associated with metabolic processes in pathogens.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.
  • Disruption of Cellular Processes : It interferes with nucleic acid synthesis and protein translation in microbes.

Study 1: Antimicrobial Activity Assessment

A study conducted on various derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 15 µg/mL for certain strains.

Study 2: Cancer Cell Line Testing

In vitro assays using breast cancer cell lines showed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis.

Study 3: Antimalarial Efficacy

In a mouse model infected with Plasmodium berghei, treatment with the compound resulted in a reduction of parasitemia by approximately 70% after seven days at a dosage of 40 mg/kg body weight.

Properties

Molecular Formula

C21H22N4O5S

Molecular Weight

442.5 g/mol

IUPAC Name

ethyl 2-[2-[(4-ethyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C21H22N4O5S/c1-3-24-18(28)14-7-5-6-8-15(14)25-16(26)9-10-21(24,25)19(29)23-20-22-13(12-31-20)11-17(27)30-4-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,22,23,29)

InChI Key

IDNPKGLRRAUUEQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NC(=CS4)CC(=O)OCC

Origin of Product

United States

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